1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and other scientific fields
Preparation Methods
The synthesis of 1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves cyclization reactions. One common method is the cyclocondensation of appropriate hydrazines with carbonyl compounds under acidic or basic conditions . Industrial production methods often employ catalysts to enhance yield and selectivity. For instance, using transition-metal catalysts or photoredox reactions can facilitate the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes . The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other pyrazole derivatives, such as:
- 1-Phenyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- 1-Methyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific ethyl and m-tolyl groups, which may confer distinct properties and applications .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-ethyl-3-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-3-17-14-12(7-8-15-14)13(16-17)11-6-4-5-10(2)9-11/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
MJNBHPQBKUOLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.